(2-(3-Chlorophenyl)thiazol-4-yl)methanol
Overview
Description
"(2-(3-Chlorophenyl)thiazol-4-yl)methanol" is a compound of interest in the field of organic chemistry, particularly due to its structural features that include a thiazole ring, a chlorophenyl group, and a methanol moiety. These features are indicative of potential in various applications, including pharmaceuticals and materials science. While direct studies on this compound are scarce, research on similar thiazole derivatives provides insights into their synthesis, structure, and properties.
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the cyclization of thioamides or the reaction of α-haloketones with thioamides. A study by Shahana and Yardily (2020) detailed the synthesis of closely related thiazole compounds, showcasing techniques that might be applicable to synthesizing "(2-(3-Chlorophenyl)thiazol-4-yl)methanol" (Shahana & Yardily, 2020).
Molecular Structure Analysis
DFT calculations and spectroscopic methods are commonly used for structural characterization. Shahana and Yardily (2020) utilized UV, IR, NMR, and mass spectrometry for characterizing synthesized thiazole derivatives, providing a template for analyzing the molecular structure of "(2-(3-Chlorophenyl)thiazol-4-yl)methanol" (Shahana & Yardily, 2020).
Scientific Research Applications
Synthesis of Novel Compounds : It is used to synthesize novel bisthiazoles (Zimmermann et al., 1990). Additionally, it contributes to the synthesis of various other compounds, including those with applications in corrosion inhibition (Sadeghzadeh et al., 2021), green and efficient synthesis methods (Chen et al., 2021), and in forming complex molecular structures (Arumugam et al., 2011).
Antimicrobial Properties : Several studies have demonstrated the antimicrobial properties of compounds synthesized from (2-(3-Chlorophenyl)thiazol-4-yl)methanol and its derivatives. These compounds exhibit moderate to high activity against bacterial strains such as Escherichia coli, Salmonella typhi, Staphylococcus aureus, Bacillus subtilis, and fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014), (Kubba & Rahim, 2018).
Antioxidant and Antiviral Activities : Compounds with (2-(3-Chlorophenyl)thiazol-4-yl)methanol structure have shown potent antioxidant activity (Reddy et al., 2015), and certain derivatives possess anti-tobacco mosaic virus activity (Chen et al., 2010).
Catalysis and Biotechnology : The compound has been used in encapsulating a molybdenum(VI) complex in zeolite Y for catalysis in oxidation processes (Ghorbanloo & Alamooti, 2017), and in biotechnological applications like the production of key chiral intermediates (Ni et al., 2012).
Safety And Hazards
The safety and hazards of “(2-(3-Chlorophenyl)thiazol-4-yl)methanol” are not explicitly mentioned in the retrieved papers. However, similar compounds have been associated with various hazard statements, including acute toxicity, eye damage, and skin irritation6.
Future Directions
Thiazole compounds, including “(2-(3-Chlorophenyl)thiazol-4-yl)methanol”, have diverse biological activities and are important scaffolds in drug development1. Future research could focus on exploring the biological activities of this compound and developing new drugs based on its structure7.
Please note that the information provided is based on the available resources and may not be fully comprehensive or accurate. For more detailed information, further research and experimentation would be necessary.
properties
IUPAC Name |
[2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNKAEKSQBOUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559022 | |
Record name | [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(3-Chlorophenyl)thiazol-4-yl)methanol | |
CAS RN |
121202-20-8 | |
Record name | [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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